Triethyl(methoxy)silane
Overview
Description
. It is a colorless liquid with a molecular weight of 146.306 g/mol. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Triethyl(methoxy)silane is an organosilicon compound. Its primary target is unsaturated organic compounds. The reactive Si-H bond in this compound transfers hydrogen to other molecules, enabling reduction reactions .
Mode of Action
This compound acts as a reducing agent in organic chemistry. The Si-H bond in this compound is reactive and transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
Biochemical Pathways
It is known that the compound plays a role in the reduction of primary alcohols and ethers to the corresponding hydrocarbons . It can also promote diastereoselective reductive aldol reactions .
Result of Action
The primary result of this compound’s action is the reduction of unsaturated organic compounds. This can lead to the formation of new compounds, such as hydrocarbons and silyl ethers .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, it has been shown to act as a reducing agent in the presence of catalytic amounts of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl(methoxy)silane can be synthesized through the reaction of triethylsilanol with methanol under acidic conditions. The reaction typically involves heating the mixture to reflux in the presence of a strong acid catalyst, such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Triethyl(methoxy)silane undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the methoxy group with other functional groups, using reagents such as halides or organometallic compounds.
Major Products Formed:
Oxidation: The oxidation of this compound can produce triethylsilanol and methanol.
Reduction: Reduction reactions can yield triethylsilane and methanol.
Substitution: Substitution reactions can result in the formation of various triethylsilyl derivatives, depending on the reagent used.
Scientific Research Applications
Triethyl(methoxy)silane is extensively used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silyl ethers and other silicon-containing compounds.
Biology: this compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is utilized in the production of silicon-based materials, including coatings, adhesives, and sealants.
Comparison with Similar Compounds
Methyltrimethoxysilane
Triethylsilanol
Trimethoxymethylsilane
Ethyltrimethoxysilane
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Properties
IUPAC Name |
triethyl(methoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZQXYTKNNCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335541 | |
Record name | Methoxytriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-34-2 | |
Record name | Triethylmethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2117-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxytriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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